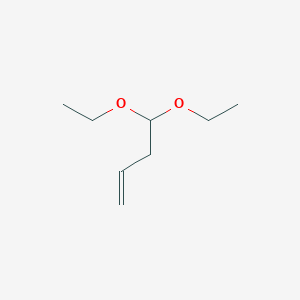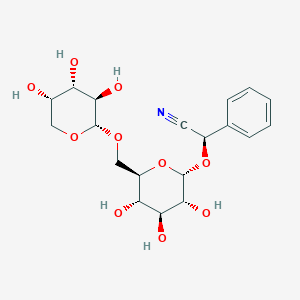![molecular formula C10H13NO4S B086342 4-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 10252-66-1](/img/structure/B86342.png)
4-[(Isopropylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- "4-[(Isopropylamino)sulfonyl]benzoic acid" is a chemical compound that has been the subject of various scientific studies, particularly in the field of crystallography and molecular chemistry.
Synthesis Analysis
- The synthesis of similar compounds, such as sulfonyl-bridged oligo(benzoic acid)s, involves complex processes like palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation of sulfur bridges (Morohashi et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds often features intricate hydrogen bonding and supramolecular structures. For instance, some benzoic acid derivatives demonstrate zig-zag chain formations through intermolecular hydrogen bonds (Ullah et al., 2023).
Chemical Reactions and Properties
- Similar sulfonyl compounds can undergo various chemical reactions, such as sulfenylation and C-H functionalizations, often facilitated by catalysts like nickel and palladium (Yang et al., 2015), (Li et al., 2016).
Physical Properties Analysis
- Compounds like "4-[(Isopropylamino)sulfonyl]benzoic acid" exhibit unique physical properties, such as solvatochromism, fluorescence, and thermal stability, as observed in similar compounds (熊静 et al., 2007).
Chemical Properties Analysis
- The chemical properties of sulfonyl-containing compounds are often characterized by their interaction with light and heat, as well as their ability to form complex molecular structures through hydrogen bonding and π-π interactions (Khan et al., 2011).
Aplicaciones Científicas De Investigación
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4 …
- Application : This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
-
Synthesis of biologically active sulfonamide-based indole analogs
- Application : This review presents the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme from 2010 to 2023 .
- Methods : Various methods including spectroscopic techniques were used to confirm the formed product .
- Results : Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Propiedades
IUPAC Name |
4-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHLISBEZVUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Isopropylamino)sulfonyl]benzoic acid | |
CAS RN |
10252-66-1 |
Source


|
| Record name | 4-[(propan-2-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)









![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)


